molecular formula C6H14ClNO B1323513 4-Methylpiperidin-4-OL hydrochloride CAS No. 586375-35-1

4-Methylpiperidin-4-OL hydrochloride

Cat. No. B1323513
M. Wt: 151.63 g/mol
InChI Key: AYXAEOAVYSHGSB-UHFFFAOYSA-N
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Description

4-Methylpiperidin-4-ol hydrochloride is a chemical compound with the CAS Number: 586375-35-1 . It has a molecular weight of 151.64 and its IUPAC name is 4-methyl-4-piperidinol hydrochloride .


Synthesis Analysis

The synthesis of 4-Methylpiperidin-4-ol hydrochloride involves the use of hydrogen chloride in methanol and water . The reaction mixture is stirred at room temperature under a hydrogen atmosphere overnight . The catalyst is then removed by filtration and the resultant solution is concentrated under reduced pressure to yield a crude product .


Molecular Structure Analysis

The molecular formula of 4-Methylpiperidin-4-ol hydrochloride is C6H14ClNO . The InChI code is 1S/C6H13NO.ClH/c1-6(8)2-4-7-5-3-6;/h7-8H,2-5H2,1H3;1H .

Safety And Hazards

The safety information for 4-Methylpiperidin-4-ol hydrochloride indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)2-4-7-5-3-6;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXAEOAVYSHGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620617
Record name 4-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidin-4-OL hydrochloride

CAS RN

586375-35-1
Record name 4-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 g, 4.6 mmol) was added hydrogen chloride, 1.0 M solution in diethyl ether (4.6 ml, 4.6 mmol). The reaction mixture was stirred at RT for 4 h. The reaction mixture was concentrated down to give a yellow oil which was used directly in the following step.
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (1.08 g, 4.87 mmol) in DCM (25 mL) is added 4M HCl in 1,4-dioxane (20 mL, 80 mmol) and the reaction stirred at about 25° C. for 18 hours. The reaction is concentrated, suspended in Et2O and heptane, and filtered to afford the title compound (R) as a white powder.
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylpiperidin-4-OL hydrochloride
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4-Methylpiperidin-4-OL hydrochloride
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4-Methylpiperidin-4-OL hydrochloride
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4-Methylpiperidin-4-OL hydrochloride
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Reactant of Route 6
4-Methylpiperidin-4-OL hydrochloride

Citations

For This Compound
3
Citations
G Yuan, TC Jankins, CG Patrick Jr… - International …, 2017 - downloads.hindawi.com
Antagonism of the adenosine A2A receptor on T cells blocks the hypoxia-adenosinergic pathway to promote tumor rejection. Using an in vivo immunoassay based on the Concanavalin …
Number of citations: 11 downloads.hindawi.com
KS Currie, JE Kropf, T Lee, P Blomgren… - Journal of medicinal …, 2014 - ACS Publications
… A mixture of 1-fluoro-4-nitrobenzene (25) (350 mg, 2.48 mmol), 4-methylpiperidin-4-ol hydrochloride salt (400 mg, 2.64 mmol), and N,N-diisopropylethylamine (670 mg, 5.18 mmol) in …
Number of citations: 159 pubs.acs.org
G Yuan, TC Jankins, CG Patrick Jr, P Philbrook… - 2017 - academia.edu
Antagonism of the adenosine A2A receptor on T cells blocks the hypoxia-adenosinergic pathway to promote tumor rejection. Using an in vivo immunoassay based on the Concanavalin …
Number of citations: 2 www.academia.edu

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